molecular formula C12H14N2O2S2 B12131972 N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B12131972
M. Wt: 282.4 g/mol
InChI Key: IDLKDJFHAORCEF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a synthetic organic compound featuring a thiazole ring, a sulfonamide group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Sulfonamide Formation: The thiazole derivative is then reacted with sulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and benzene derivatives.

Scientific Research Applications

Chemistry

N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of new thiazole-based compounds with potential biological activities.

Biology and Medicine

Thiazole derivatives, including this compound, have shown promise in various biological applications:

    Antimicrobial Agents: Effective against a range of bacterial and fungal pathogens.

    Anticancer Agents: Potential cytotoxic effects on cancer cells.

    Anti-inflammatory Agents: Reduction of inflammation in various models.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals due to its versatile reactivity and functional groups.

Mechanism of Action

The biological activity of N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial agent with a similar thiazole-sulfonamide structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent with a thiazole moiety.

Uniqueness

N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity profiles compared to other thiazole derivatives. Its dimethylamino group, in particular, may enhance its solubility and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H14N2O2S2/c1-9-13-12(8-17-9)10-4-6-11(7-5-10)18(15,16)14(2)3/h4-8H,1-3H3

InChI Key

IDLKDJFHAORCEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

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